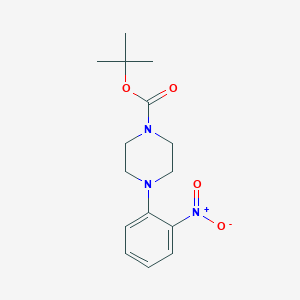

1-Boc-4-(2-nitrophenyl)piperazine

Übersicht

Beschreibung

1-Boc-4-(2-nitrophenyl)piperazine, also known as tert-butyl 4-(2-nitrophenyl)-1-piperazinecarboxylate, is a chemical compound with the molecular formula C15H21N3O4 and a molecular weight of 307.35 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a nitrophenyl group attached to the piperazine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Boc-4-(2-nitrophenyl)piperazine can be synthesized through a multi-step process involving the protection of piperazine and the introduction of the nitrophenyl group. One common method involves the following steps:

Protection of Piperazine: Piperazine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form 1-Boc-piperazine.

Nitration: The protected piperazine is then subjected to nitration using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitrophenyl group at the desired position.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-Boc-4-(2-nitrophenyl)piperazine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Substitution: The nitrophenyl group can undergo nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.

Deprotection: The Boc protecting group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) to yield the free amine.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Substitution: Amines, thiols, nucleophiles.

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid.

Major Products Formed

Reduction: 1-Boc-4-(2-aminophenyl)piperazine.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Deprotection: 4-(2-nitrophenyl)piperazine.

Wissenschaftliche Forschungsanwendungen

1-Boc-4-(2-nitrophenyl)piperazine has several scientific research applications, including:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Chemical Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving piperazine derivatives.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-Boc-4-(2-nitrophenyl)piperazine depends on its specific application and the target molecule it interacts with. In general, the compound can act as a precursor or intermediate in the synthesis of bioactive molecules. The nitrophenyl group can participate in various chemical reactions, while the piperazine ring can interact with biological targets such as receptors or enzymes.

Vergleich Mit ähnlichen Verbindungen

1-Boc-4-(2-nitrophenyl)piperazine can be compared with other similar compounds, such as:

1-Boc-4-(4-nitrophenyl)piperazine: This compound has the nitrophenyl group attached at the 4-position instead of the 2-position. It exhibits similar chemical properties but may have different reactivity and biological activity.

1-Boc-4-(3-nitrophenyl)piperazine: This compound has the nitrophenyl group attached at the 3-position. It also exhibits similar chemical properties but may have different reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.

Biologische Aktivität

1-Boc-4-(2-nitrophenyl)piperazine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of antimalarial and other therapeutic applications. This article presents a detailed overview of its biological activity, including structure-activity relationships, efficacy against specific pathogens, and cytotoxicity profiles.

Chemical Structure and Properties

This compound is characterized by the presence of a piperazine ring substituted with a tert-butoxycarbonyl (Boc) group and a nitrophenyl moiety. The chemical structure can be represented as follows:

This structure is crucial for its biological activity, influencing how the compound interacts with various biological targets.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of this compound. In particular, research has shown that derivatives of this compound exhibit significant activity against Plasmodium falciparum, the causative agent of malaria.

- Efficacy : The compound demonstrated an IC50 value of 0.2690 µM against PfNF54, indicating potent antiplasmodial activity. This activity was coupled with low cytotoxicity in L-6 cells (IC50 = 124.0 µM ), resulting in a selectivity index (S.I.) of 460 , which suggests a favorable therapeutic window for further development .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced significantly by modifications to its structure.

- Substituent Effects : The introduction of different substituents on the piperazine ring or the phenyl group can enhance or diminish activity. For example, replacing the nitrophenyl group with other aromatic systems showed varying degrees of antiplasmodial activity, with some substitutions leading to moderate efficacy (IC50 values ranging from 1.012 µM to 3.297 µM ) .

| Compound | IC50 (µM) | Cytotoxicity (L-6 cells IC50) | Selectivity Index |

|---|---|---|---|

| This compound | 0.2690 | 124.0 | 460 |

| Substituted Derivative A | 1.012 | 185.0 | 182 |

| Substituted Derivative B | 3.297 | 124.0 | 37.58 |

Case Study 1: Antiplasmodial Activity

A study investigating various piperazine derivatives found that compounds similar to this compound exhibited remarkable antiplasmodial properties. The study emphasized that structural modifications could lead to improved selectivity and reduced cytotoxicity, making these compounds promising candidates for further development in malaria treatment .

Case Study 2: Cytotoxicity Assessment

In evaluating the safety profile of these compounds, researchers conducted cytotoxicity assays on L-6 cells, demonstrating that while some derivatives maintained low toxicity levels, others exhibited significant cytotoxic effects at higher concentrations. This underscores the importance of careful structure optimization in drug design .

Eigenschaften

IUPAC Name |

tert-butyl 4-(2-nitrophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4/c1-15(2,3)22-14(19)17-10-8-16(9-11-17)12-6-4-5-7-13(12)18(20)21/h4-7H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTGIZVUOLBRDAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620332 | |

| Record name | tert-Butyl 4-(2-nitrophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170017-73-9 | |

| Record name | tert-Butyl 4-(2-nitrophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.